N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(dimethylamino)propyl]ethanediamide
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(dimethylamino)propyl]ethanediamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It has gained popularity in recent years due to its potent analgesic effects, which are comparable to those of morphine. However, U-47700 has been associated with a number of adverse effects, including respiratory depression and death, and has been classified as a Schedule I controlled substance in the United States.
Wirkmechanismus
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(dimethylamino)propyl]ethanediamide acts as a potent agonist of the mu-opioid receptor, which is found in the central nervous system and is responsible for the analgesic effects of opioids. Activation of this receptor leads to a decrease in the perception of pain and an increase in feelings of euphoria and relaxation. This compound also has some affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and physiological effects:
This compound has a number of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also has the potential to cause addiction and dependence, as well as a number of adverse effects such as nausea, vomiting, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(dimethylamino)propyl]ethanediamide in lab experiments is its potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the mechanisms of opioid receptor activation and the development of new opioid-based analgesics. However, this compound has a number of limitations, including its potential for addiction and dependence, as well as its adverse effects on respiratory function.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(dimethylamino)propyl]ethanediamide, including the development of new opioid-based analgesics with reduced potential for addiction and dependence. Other areas of research include the investigation of the mechanisms of opioid receptor desensitization and tolerance, as well as the potential for this compound to be used in the treatment of opioid addiction. Additionally, there is a need for further research on the adverse effects of this compound, particularly on respiratory function, in order to develop strategies for minimizing these effects.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(dimethylamino)propyl]ethanediamide has been used extensively in scientific research to study the mechanisms of opioid receptor activation and the development of new opioid-based analgesics. It has been shown to be a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been used to study the effects of opioid receptor activation on the central nervous system and to investigate the potential for opioid receptor desensitization and tolerance.
Eigenschaften
IUPAC Name |
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[3-(dimethylamino)propyl]oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-20(2)11-5-9-18-16(21)17(22)19-10-8-13-6-7-14(23-3)15(12-13)24-4/h6-7,12H,5,8-11H2,1-4H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAUREFGEGSABT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.